

Application of (Rac)-Ruxolitinib-d9 in Therapeutic Drug Monitoring

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Compound of Interest

Compound Name: (Rac)-Ruxolitinib-d9

Cat. No.: B12411332

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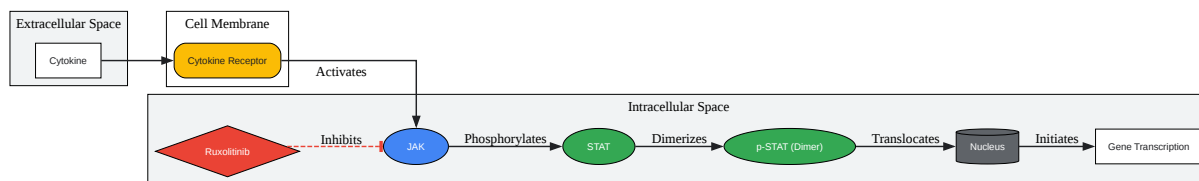
Introduction

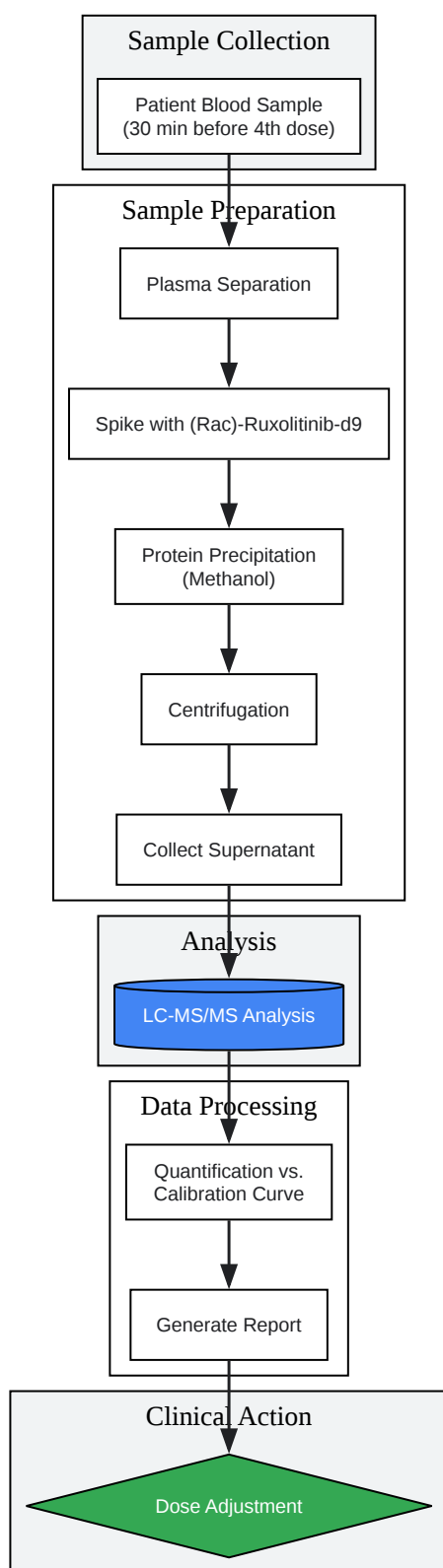
Ruxolitinib is a potent and selective inhibitor of Janus-associated kinases (JAK) 1 and 2, which are key components of the JAK-STAT signaling pathway.[1] This pathway is crucial for signaling a variety of cytokines and growth factors involved in hematopoiesis and immune function.[2] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms such as myelofibrosis and polycythemia vera, making Ruxolitinib an effective targeted therapy for these conditions.[1] However, significant inter-individual variability in Ruxolitinib exposure has been observed, underscoring the need for personalized dosing strategies.[3] Therapeutic Drug Monitoring (TDM) is essential for optimizing treatment by maintaining drug concentrations within the therapeutic window, thereby maximizing efficacy while minimizing toxicity.[4][5]

(Rac)-Ruxolitinib-d9, a deuterated isotopologue of Ruxolitinib, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6] Its use in isotope dilution mass spectrometry helps to correct for matrix effects and variations in ionization, ensuring precise and accurate quantification of Ruxolitinib in biological matrices like plasma.[3]

Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the downstream signaling cascade that leads to the transcription of genes involved in cell proliferation and inflammation. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by Ruxolitinib.





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